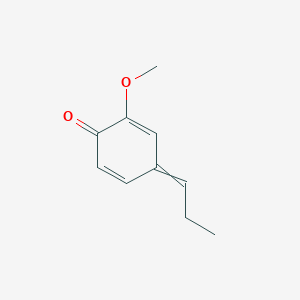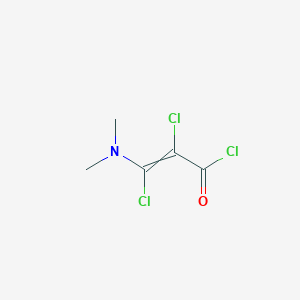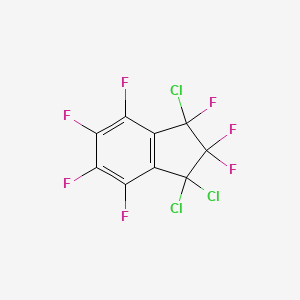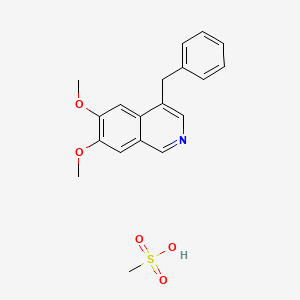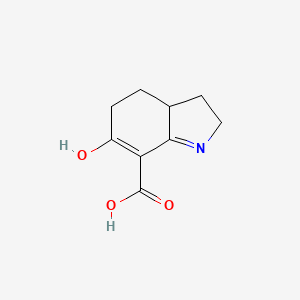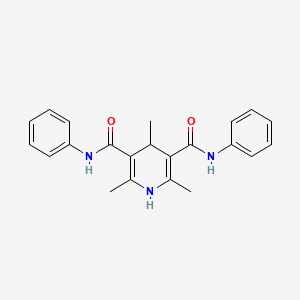![molecular formula C21H18O2S B14617300 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene CAS No. 60253-11-4](/img/structure/B14617300.png)
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methanesulfonyl)phenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 9-bromo-9-methylfluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene is unique due to its fluorene backbone, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
Properties
CAS No. |
60253-11-4 |
|---|---|
Molecular Formula |
C21H18O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-methyl-9-(4-methylsulfonylphenyl)fluorene |
InChI |
InChI=1S/C21H18O2S/c1-21(15-11-13-16(14-12-15)24(2,22)23)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
InChI Key |
LPOVVMJXMLYUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


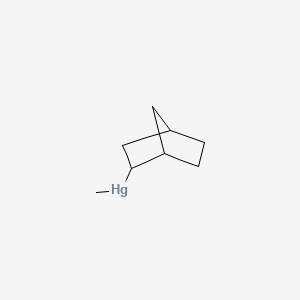
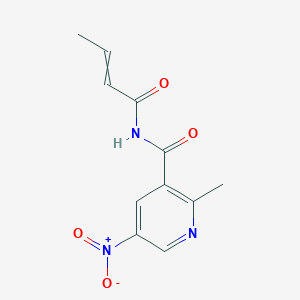
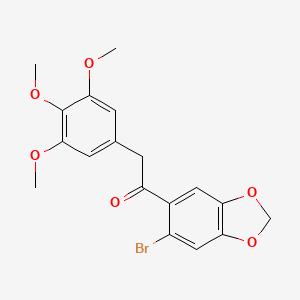
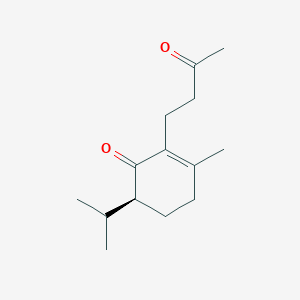
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
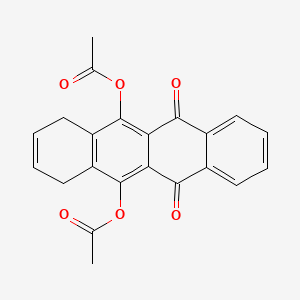
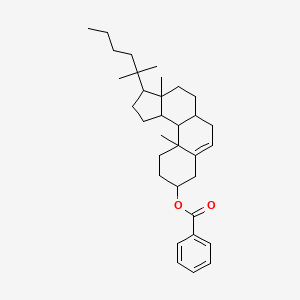
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
